Lipophilicity Tuning: Higher Log P than EMF, Lower than n-Butoxymethyl Analog
The isobutoxymethyl substituent delivers a log P value intermediate between the short-chain ethoxymethyl analog and the linear butoxymethyl analog. This is critical for applications requiring balanced lipophilicity—sufficient for membrane permeability or organic-phase extraction, yet not so high as to cause excessive plasma protein binding or poor aqueous solubility. The target compound's predicted log P of ~2.0 (mean of two estimation methods) positions it closer to the butoxy region while retaining the metabolic and solubility advantages often associated with branched alkyl groups [1] .
| Evidence Dimension | Octanol-water partition coefficient (Log P) |
|---|---|
| Target Compound Data | 1.8 (Molaid predicted); 2.26 (Leyan predicted); mean ~2.0 |
| Comparator Or Baseline | EMF: 0.51 (est); n-Butoxymethyl analog: 2.41; tert-Butoxymethyl analog: not available |
| Quantified Difference | Δ log P vs. EMF: +1.49 to +1.75; Δ log P vs. n-butoxy: -0.14 to -0.41 |
| Conditions | Predicted values from vendor computational models; experimental confirmation pending |
Why This Matters
Procurement teams targeting lead-like or fragment-like log P ranges (1–3) will find the isobutoxy compound fits within this window far better than the polar EMF (log P < 1) while avoiding the upper lipophilicity limit approached by the linear n-butoxy analog.
- [1] Molaid. 5-(isobutoxymethyl)furfural. LogP = 1.8 (predicted). View Source
